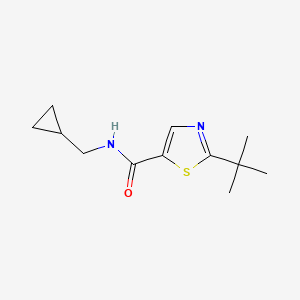![molecular formula C20H23N3O4 B7531730 N-[2-(furan-2-carbonylamino)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531730.png)
N-[2-(furan-2-carbonylamino)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(furan-2-carbonylamino)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide is a synthetic compound that has been widely studied for its potential use in scientific research. This compound is also known as FEPP and has shown promise in various areas of research due to its unique chemical structure and properties.
Mecanismo De Acción
FEPP acts as a selective agonist for certain receptors in the brain, including the dopamine D3 receptor and the sigma-1 receptor. This compound has been shown to modulate the release of certain neurotransmitters, including dopamine and serotonin, which are involved in a wide range of physiological processes.
Biochemical and Physiological Effects:
FEPP has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the activation of various signaling pathways. This compound has also been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FEPP has several advantages as a tool for scientific research, including its high affinity for certain receptors in the brain and its ability to modulate neurotransmitter release. However, the synthesis of this compound is complex and requires specialized equipment and expertise. Additionally, FEPP has not been extensively studied in vivo, so its effects on living organisms are not well understood.
Direcciones Futuras
There are several potential future directions for research on FEPP, including further studies on its mechanism of action and its potential therapeutic applications. Additionally, research could focus on developing new methods for synthesizing FEPP and other compounds with similar properties. Finally, future research could explore the use of FEPP as a tool for studying the molecular mechanisms of various neurological disorders.
Métodos De Síntesis
FEPP can be synthesized through a multi-step process involving the reaction of furan-2-carboxylic acid with ethylenediamine to form the intermediate compound, which is then reacted with 2-phenylacetyl chloride to form the final product. The synthesis of FEPP is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
FEPP has been studied extensively for its potential use in scientific research, particularly in the areas of neuroscience and pharmacology. This compound has been shown to have a high affinity for certain receptors in the brain, making it a valuable tool for studying the mechanisms of various neurological disorders.
Propiedades
IUPAC Name |
N-[2-(furan-2-carbonylamino)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c24-18(14-15-6-2-1-3-7-15)23-12-4-8-16(23)19(25)21-10-11-22-20(26)17-9-5-13-27-17/h1-3,5-7,9,13,16H,4,8,10-12,14H2,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFCJGYCRCZTRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=CC=C2)C(=O)NCCNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]-2-propoxyacetamide](/img/structure/B7531691.png)
![N-methyl-1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]piperidine-4-carboxamide](/img/structure/B7531702.png)
![N-[2-methoxy-5-(pyrrolidine-1-carbonyl)phenyl]acetamide](/img/structure/B7531706.png)
![(3-Methylsulfanylimidazo[1,5-a]pyridin-1-yl)-thiomorpholin-4-ylmethanone](/img/structure/B7531707.png)
![4-Methoxy-2-[4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl]pyrimidine](/img/structure/B7531719.png)
![4-[2-[2,3-dihydro-1H-inden-2-yl(methyl)amino]acetyl]-3,3-dimethyl-1H-quinoxalin-2-one](/img/structure/B7531723.png)
![4-[(2-cyclohexylacetyl)amino]-N-methylcyclohexane-1-carboxamide](/img/structure/B7531726.png)
![[3-(5-Bromo-2,3-dihydroindol-1-yl)-3-oxopropyl]urea](/img/structure/B7531734.png)
![(4-Chlorophenyl)-[4-[(1-phenyltetrazol-5-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B7531740.png)
![N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-phenoxyacetamide](/img/structure/B7531741.png)

![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B7531760.png)
